2-(4-((5-(hydroxy(oxido)amino)-1-methyl-1H-imidazol-2-yl)methyl)-1-piperazinyl)ethanol
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Overview
Description
2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol is a compound that features a combination of imidazole and piperazine rings. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications . The piperazine ring, on the other hand, is commonly found in many biologically active compounds, including several drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with piperazine derivatives. One common method includes the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with substituted piperazines in the presence of a base . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The imidazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and piperazine derivatives, which can have enhanced biological activity or different pharmacokinetic properties .
Scientific Research Applications
2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol involves the reduction of the nitro group in the imidazole ring by bacterial or parasitic nitroreductase enzymes. This reduction produces radical anions and reactive intermediates that can damage the DNA of the target pathogen, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antibiotic used to treat various infections.
Tinidazole: Another antibiotic with similar applications.
Secnidazole: Used for its antimicrobial and antiprotozoal activity.
Properties
CAS No. |
54485-95-9 |
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Molecular Formula |
C11H19N5O3 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[4-[(1-methyl-5-nitroimidazol-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H19N5O3/c1-13-10(12-8-11(13)16(18)19)9-15-4-2-14(3-5-15)6-7-17/h8,17H,2-7,9H2,1H3 |
InChI Key |
HFDSCTCNNRNJIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CN2CCN(CC2)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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